3,3,3-Trichloropropyl quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trichloropropyl quinoline-3-carboxylate is a chemical compound with the molecular formula C13H10Cl3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trichloropropyl quinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is usually catalyzed by a base and carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs environmentally friendly and cost-effective methods. These methods may include the use of metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trichloropropyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carboxylate esters .
Scientific Research Applications
3,3,3-Trichloropropyl quinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trichloropropyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication . The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-2-chloroquinoline-3-carboxylate
- Methyl-2-chloroquinoline-3-carboxylate
- 2,3-Dichloroquinoline-3-carboxylate
Uniqueness
3,3,3-Trichloropropyl quinoline-3-carboxylate is unique due to its specific trichloropropyl group, which imparts distinct chemical and biological properties compared to other quinoline-3-carboxylate derivatives. This unique structure may enhance its antibacterial and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H10Cl3NO2 |
---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
3,3,3-trichloropropyl quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10Cl3NO2/c14-13(15,16)5-6-19-12(18)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7-8H,5-6H2 |
InChI Key |
VDIYTCNMOMINRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)OCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.